(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
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Overview
Description
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is an organic compound that features a sulfanium ion bonded to a phenyl group, which is further substituted with a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfanium precursor with a benzyloxycarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride involves its interaction with specific molecular targets. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in studying enzyme inhibition and protein modification pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-{[(Methoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
- (4-{[(Ethoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
- (4-{[(Propoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
Uniqueness
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
108965-49-7 |
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Molecular Formula |
C16H17ClO3S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
dimethyl-(4-phenylmethoxycarbonyloxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C16H17O3S.ClH/c1-20(2)15-10-8-14(9-11-15)19-16(17)18-12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AZUBRCWNGYDOAX-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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